3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
CAS No.: 946304-64-9
Cat. No.: VC11925535
Molecular Formula: C21H23N5O4S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946304-64-9 |
|---|---|
| Molecular Formula | C21H23N5O4S |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 3-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine |
| Standard InChI | InChI=1S/C21H23N5O4S/c1-29-19-7-5-17(14-20(19)30-2)31(27,28)26-12-10-25(11-13-26)21-8-6-18(23-24-21)16-4-3-9-22-15-16/h3-9,14-15H,10-13H2,1-2H3 |
| Standard InChI Key | XYZUDFMORVRJCT-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)OC |
Introduction
The compound 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a heterocyclic organic molecule with potential applications in medicinal chemistry, particularly in drug discovery and development. This compound is characterized by its sulfonamide group, piperazine ring, and pyridazine scaffold, which are often associated with biological activity.
Synthesis
The synthesis of this compound typically involves multistep reactions combining sulfonamide derivatives with pyridazine scaffolds. A common approach includes:
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Preparation of the Sulfonamide Intermediate: The sulfonamide group is introduced by reacting a dimethoxybenzene derivative with a sulfonating agent.
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Formation of the Piperazine Moiety: Piperazine is functionalized to include the sulfonamide group.
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Coupling with Pyridazine: The functionalized piperazine is coupled with a pyridazine derivative under controlled conditions to yield the final product.
Biological Activity
Compounds containing sulfonamide and piperazine groups are widely studied for their pharmacological properties:
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Antiviral and Antibacterial Potential:
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Antifungal Activity:
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Antimalarial Applications:
Table 2: Biological Activities of Related Compounds
Mechanism of Action
The precise mechanism of action for this compound remains speculative but can be inferred based on its structural features:
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Sulfonamide Group:
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Known to inhibit enzymes like dihydropteroate synthase (DHPS), crucial for folate synthesis in microorganisms.
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Piperazine Ring:
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Enhances binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.
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Pyridazine Scaffold:
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Often interacts with kinases or other enzymes involved in cell signaling pathways.
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Applications in Drug Development
This compound's structure suggests potential applications in:
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Antimicrobial Drug Discovery:
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Its functional groups are commonly found in antibiotics and antifungals.
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Cancer Research:
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Sulfonamides have been explored as inhibitors of carbonic anhydrase IX, a target in tumor hypoxia.
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Neurological Disorders:
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Piperazine derivatives are used in drugs targeting the central nervous system.
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Limitations and Future Directions
Despite its promising structure, the compound faces challenges:
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Cytotoxicity:
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Many sulfonamides exhibit cytotoxic effects at higher concentrations.
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Bioavailability:
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Optimization is required to improve solubility and pharmacokinetics.
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Future research should focus on detailed pharmacological evaluations and structural modifications to enhance its therapeutic index.
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